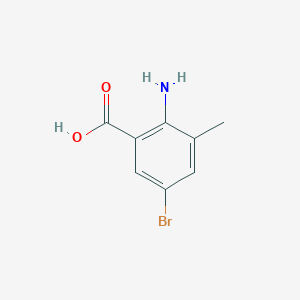

2-Amino-5-bromo-3-methylbenzoic acid

説明

Significance and Research Context of Halogenated Aminobenzoic Acids

Halogenated aminobenzoic acids represent a critical class of compounds in contemporary chemical research, particularly in the realm of drug discovery and materials science. The incorporation of halogen atoms, such as bromine, into an aminobenzoic acid scaffold can profoundly influence the molecule's physicochemical properties. This includes alterations in lipophilicity, electronic distribution, and steric profile, which in turn can enhance a compound's biological activity and its ability to interact with specific biological targets. sciencedaily.comresearchgate.net Halogenation is a well-established strategy in medicinal chemistry to improve the potency, absorption, distribution, metabolism, and excretion (ADMET) properties of drug candidates. sciencedaily.com The presence of a halogen can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the stability of ligand-target complexes. researchgate.net

Historical Perspective of Substituted Benzoic Acid Derivatives in Chemical Sciences

The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. chemeurope.comwikipedia.orgnewworldencyclopedia.org Initially isolated from gum benzoin, the structure of benzoic acid was later determined in 1832. chemeurope.comwikipedia.orgnewworldencyclopedia.org The discovery of the antifungal properties of benzoic acid in 1875 marked an early milestone in its application. chemeurope.comwikipedia.org The industrial production of benzoic acid and its derivatives has evolved from early methods involving the hydrolysis of benzotrichloride (B165768) to the current, more environmentally friendly, partial oxidation of toluene. chemeurope.comnewworldencyclopedia.orgresearchgate.net Over the years, the synthesis of a vast array of substituted benzoic acid derivatives has been a cornerstone of organic chemistry, leading to the development of numerous pharmaceuticals, agrochemicals, and dyes. britannica.com These derivatives have been instrumental in advancing our understanding of structure-activity relationships and the rational design of molecules with specific functions.

Scope of Current Research and Future Directions for 2-Amino-5-bromo-3-methylbenzoic acid

Current research on this compound primarily focuses on its utility as a versatile intermediate in the synthesis of more complex organic molecules. Its structural features are of particular interest to medicinal chemists who use it as a scaffold to develop novel pharmaceutical compounds with potential therapeutic applications. The compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties.

Future research is likely to expand on these areas, with a focus on:

Elucidation of its mechanism of action: In biological systems, it is hypothesized that the compound may interact with molecular targets like enzymes or receptors, thereby modulating their activity.

Synthesis of novel derivatives: The amino and bromo groups provide reactive sites for further chemical modifications, enabling the creation of libraries of new compounds for biological screening.

Applications in materials science: Its aromatic structure and functional groups suggest potential for its use in the development of novel organic materials.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 206548-13-2 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Bromo-3-methylanthranilic acid |

This data is compiled from multiple chemical supplier and database entries. cymitquimica.comachemblock.comsynquestlabs.comchemicalbook.com

Detailed research findings have highlighted several synthetic routes to this compound. One common method involves the bromination of 3-methylanthranilic acid. Another approach starts with the bromination of 3-methylbenzoic acid, followed by nitration and subsequent reduction of the nitro group to an amino group. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in organic synthesis. For instance, the bromine atom can be replaced by other functional groups through reactions like the Suzuki-Miyaura coupling.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-5-bromo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLPKYJTGUCBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474402 | |

| Record name | 2-amino-5-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206548-13-2 | |

| Record name | 2-amino-5-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Structure Activity Relationship Sar Studies Centered on 2 Amino 5 Bromo 3 Methylbenzoic Acid

Synthesis of Novel Derivatives of 2-Amino-5-bromo-3-methylbenzoic acid

The synthesis of novel derivatives from this compound can be systematically approached by targeting its primary functional groups. These modifications are instrumental in modulating the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn influence its biological activity and material applications.

The nucleophilic amino group is a prime site for a variety of chemical transformations.

Acylation: The amino group can be readily acylated to form amides. This is typically achieved by reacting this compound with acyl chlorides or anhydrides under basic conditions. For instance, N-acylanthranilic acid derivatives have been synthesized to explore their potential as inhibitors of biological targets like plasminogen activator inhibitor-1. nih.gov The introduction of different acyl groups can significantly impact the biological activity of the parent molecule.

Alkylation: N-alkylation of the amino group introduces alkyl substituents, which can alter the steric and electronic properties of the molecule. Methods for N-alkylation of amino acids often involve reductive amination or the use of alkyl halides. monash.edu For example, a robust ruthenium-catalyzed methodology allows for the direct N-alkylation of α-amino acid esters using alcohols, a process that is atom-economic and proceeds with high retention of stereochemistry. rug.nl Such modifications can enhance the lipophilicity of the molecule, potentially improving its membrane permeability. monash.edu

Amidation: While the term is often used interchangeably with acylation, in this context, it can also refer to the formation of ureas or sulfonamides. Reacting the amino group with isocyanates or sulfonyl chlorides, respectively, yields these derivatives, further expanding the chemical space accessible from the parent compound.

A summary of potential reactions at the amino group is presented in the table below.

| Reaction Type | Reagents | Functional Group Formed |

| Acylation | Acyl chloride, Anhydride | Amide |

| Alkylation | Alkyl halide, Aldehyde/Ketone (reductive amination) | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

The carboxylic acid moiety provides another handle for derivatization, influencing the compound's acidity, polarity, and ability to act as a hydrogen bond donor.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after conversion to the carboxylate salt. The synthesis of methyl 2-amino-5-bromo-3-methylbenzoate and benzyl (B1604629) 2-amino-5-bromo-3-methylbenzoate has been documented in patent literature, highlighting the feasibility of this transformation.

Amide Formation: Coupling of the carboxylic acid with primary or secondary amines leads to the formation of amides. This is a common strategy in drug discovery to introduce new functionalities and modulate biological activity. A variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl4), can facilitate this reaction. diva-portal.orgnih.gov A one-pot synthesis method has been reported for the creation of 2-amino-5-halogenated-N,3-dimethylbenzamides starting from the related 2-amino-3-methylbenzoic acid, demonstrating an efficient pathway to amide derivatives. sioc-journal.cn

Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding (2-amino-5-bromo-3-methylphenyl)methanol. This transformation removes the acidic proton and introduces a new hydroxyl group, which can serve as a hydrogen bond donor and a site for further functionalization. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

The table below outlines the derivatization possibilities at the carboxylic acid group.

| Reaction Type | Reagents | Functional Group Formed |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amide Formation | Amine, Coupling agent (e.g., DCC) | Amide |

| Reduction | LiAlH4, BH3 | Primary Alcohol |

The bromine atom on the aromatic ring is a key feature that allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

Further Electrophilic Aromatic Substitutions: The existing substituents on the benzene (B151609) ring (amino, bromo, methyl, and carboxylic acid groups) direct the position of any further electrophilic aromatic substitution reactions. The strong activating and ortho-, para-directing effect of the amino group is a dominant factor.

Palladium-Catalyzed Couplings: The aryl bromide functionality is particularly amenable to a variety of powerful cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 5-position. This is a highly versatile method for creating biaryl structures. nih.govresearchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynyl-substituted derivative. researchgate.netorganic-chemistry.org This introduces a linear, rigid alkyne linker, which can be valuable for probing binding interactions in biological systems.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the aryl bromide with a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles, to form new C-N bonds. wikipedia.orglibretexts.org This is a powerful tool for synthesizing complex amines that would be difficult to access through other methods.

The following table summarizes the key palladium-catalyzed reactions at the bromine-substituted position.

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl/Vinyl) |

| Sonogashira | Terminal alkyne | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine | C-N |

Ligand Design and Coordination Chemistry Applications of this compound Derivatives

Derivatives of this compound, particularly those resulting from modifications of the amino and carboxylic acid groups, can act as versatile ligands in coordination chemistry. The presence of multiple heteroatoms (nitrogen and oxygen) allows for the chelation of metal ions. For instance, a related compound, 2-amino-3-bromo-5-methylbenzoic acid, has been noted for its potential use as a ligand for metal complexes. chembk.com By synthetically modifying the core structure, the coordination properties of the resulting ligands can be fine-tuned. For example, conversion of the carboxylic acid to an amide or ester can alter the denticity and electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes. These complexes may find applications in catalysis or as novel therapeutic agents.

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

While specific SAR studies on derivatives of this compound are not extensively documented in publicly available literature, the general principles of SAR for the broader class of anthranilic acid derivatives can provide valuable insights. sciepub.compharmacy180.com Anthranilic acid derivatives are known to possess a range of biological activities, including anti-inflammatory and antimicrobial effects. sciepub.commdpi.com

Key SAR principles for anthranilic acids include:

The NH moiety is often crucial for activity. Its replacement with other groups like O, CH2, or S typically leads to a significant reduction in biological effect. pharmacy180.com

The position of the carboxylic acid group is critical. Anthranilic acid derivatives (ortho-amino) are often active, whereas the meta- and para-isomers are generally inactive. pharmacy180.com

Substitution on the anthranilic acid ring can reduce activity, while substitution on an N-aryl ring (introduced via acylation or alkylation of the amino group) can have varied effects depending on the position and nature of the substituent. sciepub.com For example, in some series of N-arylanthranilic acids, a 2',3'-disubstitution pattern on the N-aryl ring was found to be effective. pharmacy180.com

The introduction of a bromine atom, an electron-withdrawing group, has been shown in some series of p-amino benzoic acid derivatives to increase antimicrobial activity. chitkara.edu.in

These general findings suggest that derivatization of this compound at the amino and carboxylic acid groups, as well as through palladium-catalyzed modifications at the bromine position, would likely lead to a diverse range of biological activities. Systematic exploration of these modifications would be necessary to establish a detailed SAR for this specific class of compounds.

The table below provides a hypothetical framework for an SAR study based on the general principles for anthranilic acids.

| Core Structure | R1 (at Amino Group) | R2 (at Carboxyl Group) | R3 (at Bromo Position) | Postulated Activity Trend |

| 2-Amino-3-methylbenzoic acid | H | OH | Br | Baseline |

| 2-Acylamino-3-methylbenzoic acid | -C(O)Aryl | OH | Br | Activity dependent on aryl substitution |

| 2-Amino-3-methylbenzamide | H | -NHR' | Br | Potential for altered receptor interactions |

| 2-Amino-3-methyl-5-arylbenzoic acid | H | OH | Aryl | Potential for enhanced activity via new interactions |

Applications of 2 Amino 5 Bromo 3 Methylbenzoic Acid in Medicinal Chemistry and Drug Discovery

Role of 2-Amino-5-bromo-3-methylbenzoic acid as a Versatile Scaffold in Pharmaceutical Development

This compound is recognized as a key intermediate and versatile scaffold in the synthesis of complex organic molecules and pharmaceutical compounds. nih.gov The core of this molecule is anthranilic acid (2-aminobenzoic acid), a well-established pharmacophore in drug discovery. nih.gov The strategic placement of bromo and methyl substituents on this core enhances its utility as a building block for creating diverse chemical libraries aimed at identifying new drug leads. nih.govx-mol.net

The value of this compound as a scaffold lies in its distinct functional groups, which can be independently modified to fine-tune the biological activity and physicochemical properties of its derivatives. This structural versatility makes it an attractive starting material for generating novel molecules with potential therapeutic applications. nih.govresearchgate.net For instance, it has been utilized in the synthesis of inhibitors for enzymes such as Poly(ADP-ribose) polymerase 4 (PARP4) and spiroketone acetyl-CoA carboxylase, highlighting its role in developing targeted therapies. nih.govgoogle.com

Table 1: Structural Features of this compound and Their Significance

| Structural Feature | Chemical Group | Significance in Medicinal Chemistry |

|---|---|---|

| Anthranilic Acid Core | 2-Aminobenzoic Acid | A known privileged scaffold and precursor for various pharmaceuticals, including anti-inflammatory and anticancer agents. nih.govmdpi.comijpsjournal.com |

| Amino Group (-NH₂) | Primary Amine | Provides a site for forming amides, sulfonamides, or Schiff bases, enabling the introduction of diverse functional groups. mdpi.com |

| Carboxylic Acid Group (-COOH) | Carboxylic Acid | Allows for the formation of esters and amides, crucial for creating prodrugs or modifying solubility and binding interactions. mdpi.com |

| Bromine Atom (-Br) | Halogen | Can increase biological potency through halogen bonding, enhance lipophilicity, and serve as a handle for cross-coupling reactions to build molecular complexity. nih.gov |

| Methyl Group (-CH₃) | Alkyl Group | Influences steric interactions with biological targets and can affect the metabolic stability of the molecule. |

Exploration in the Development of Anti-Inflammatory Agents

Derivatives of anthranilic acid are well-known for their anti-inflammatory properties, with the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and flufenamic acid, being prominent examples. pharmacy180.comnih.gov These drugs are N-aryl derivatives of anthranilic acid, underscoring the importance of this scaffold in the anti-inflammatory field. sciepub.com The structure-activity relationships of these compounds have been extensively studied, revealing that substitutions on both the anthranilic acid ring and the N-aryl group are critical for activity. pharmacy180.comsciepub.com

While direct studies on the anti-inflammatory activity of this compound derivatives are not extensively documented, its structure is highly relevant. Research on other substituted anthranilic acids has shown that halogenation can significantly impact potency. nih.govitmedicalteam.pl For example, certain bromo-substituted N-arylanthranilic acids have demonstrated potent anti-inflammatory effects. nih.govresearchgate.netnih.gov The presence of the bromine atom at the 5-position in this compound makes it a valuable precursor for synthesizing new analogues in the search for more effective and safer anti-inflammatory agents. nih.govijper.orgmdpi.com The development of new COX (cyclooxygenase) inhibitors is a key area of research where this scaffold could be applied. ijpsjournal.comijper.org

Table 2: Examples of Anthranilic Acid Derivatives with Anti-Inflammatory Activity

| Compound Name | Key Structural Features | Therapeutic Class | Reference |

|---|---|---|---|

| Mefenamic Acid | N-(2,3-dimethylphenyl)anthranilic acid | NSAID (Fenamate) | pharmacy180.comnih.gov |

| Flufenamic Acid | N-(3-(trifluoromethyl)phenyl)anthranilic acid | NSAID (Fenamate) | pharmacy180.comnih.gov |

| Meclofenamic Acid | N-(2,6-dichloro-3-methylphenyl)anthranilic acid | NSAID (Fenamate) | nih.gov |

| 5-Bromo-N-[...]-anthranilic acid derivatives | 5-bromo substitution on the anthranilic ring | Investigational Anti-inflammatory Agents | nih.govresearchgate.net |

Investigations in Anti-Cancer Therapeutics Utilizing its Derivatives

The anthranilic acid scaffold is a recurring motif in the design of anti-cancer agents. mdpi.com Derivatives have been shown to induce apoptosis and inhibit various signaling pathways implicated in cancer progression. nih.govx-mol.net Research has indicated that compounds derived from substituted aminobenzoic acids possess potential anticancer properties, targeting various cancer cell lines. dntb.gov.ua

Specifically, this compound has been identified as a building block for compounds with potential anticancer activity. Studies on its derivatives suggest they can induce programmed cell death (apoptosis) in breast and colon cancer cells, possibly through the activation of caspases. Furthermore, the broader class of anthranilic acid derivatives has been explored for the synthesis of dihydroquinazolin derivatives, which have shown cytotoxicity against several cancer cell lines, including NUGC, DLD-1, and MCF-7, and have been investigated as inhibitors of c-Met kinase and Pim-1 kinase. researchgate.net This highlights the potential of this compound as a starting material for developing novel oncology therapeutics. mdpi.com

Contributions to Novel Therapeutic Agent Design and Optimization

The design and optimization of new drugs rely on starting materials that offer predictable and versatile chemistry. This compound fits this role well due to its multiple reactive sites. The amino and carboxylic acid groups are amenable to standard transformations, allowing for the creation of large libraries of amides and esters for high-throughput screening. nih.gov

The bromine atom is particularly significant for therapeutic design. It can be retained in the final molecule to potentially enhance binding affinity through halogen bonding or to modulate lipophilicity, which affects cell permeability and pharmacokinetic properties. chitkara.edu.in Alternatively, the bromine atom can be used as a synthetic handle in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), enabling the introduction of a wide array of aryl, heteroaryl, or alkynyl groups. nih.gov This synthetic flexibility allows medicinal chemists to systematically probe the chemical space around the scaffold to optimize potency, selectivity, and drug-like properties.

Prodrug Strategies Involving this compound and its Esters

A significant challenge in drug development is overcoming poor oral bioavailability. The prodrug approach, where a drug is chemically modified to an inactive form that converts to the active parent drug in the body, is a widely used strategy to address this. nih.gov Molecules containing a carboxylic acid group, such as this compound, are ideal candidates for ester prodrug strategies. scirp.org

Esterification of the carboxylic acid can mask its polarity, thereby increasing lipophilicity and enhancing passive diffusion across the intestinal membrane. nih.gov A particularly effective approach is the synthesis of amino acid ester prodrugs. scirp.orgmdpi.com By linking an amino acid to the parent drug via an ester bond, the resulting prodrug can hijack nutrient transport systems, such as the PEPT1 transporter, which is highly expressed in the intestine. nih.govresearchgate.net This carrier-mediated transport can significantly improve the absorption of poorly permeable drugs. mdpi.com Although specific prodrugs of this compound are not reported, its structure is well-suited for this type of chemical modification to enhance the delivery of its potential therapeutic derivatives. scirp.org

Table 3: Potential Prodrug Strategies for Carboxylic Acid-Containing Scaffolds

| Prodrug Type | Moieties Used | Mechanism of Improved Delivery | Reference |

|---|---|---|---|

| Simple Ester Prodrugs | Alkyl or Acyloxyalkyl groups | Increased lipophilicity enhances passive diffusion across cell membranes. | nih.govscirp.org |

| Amino Acid Ester Prodrugs | Amino acids (e.g., L-valine) | Can be recognized and transported by intestinal peptide transporters like PEPT1, improving absorption. | scirp.orgmdpi.comresearchgate.net |

| Polymeric Ester Prodrugs | Biocompatible polymers | Provides controlled or sustained release of the parent drug through gradual hydrolysis of the ester bonds. | scirp.org |

Biochemical Research and Biological Interactions of 2 Amino 5 Bromo 3 Methylbenzoic Acid

Studies on Amino Acid Interactions and Metabolic Pathways

2-Amino-5-bromo-3-methylbenzoic acid is an aromatic amino acid derivative utilized in biochemical research to investigate amino acid interactions and their roles in metabolic pathways. chemimpex.com As a derivative of an amino acid, its structure contains an amino group (-NH2) and a carboxylic acid group (-COOH), which are fundamental to its potential for forming hydrogen bonds and participating in biochemical reactions. cymitquimica.com

The presence of the bromine atom and the methyl group on the benzene (B151609) ring provides a unique structural scaffold that researchers can use to probe interactions within biological systems. cymitquimica.com While it serves as a tool in studies aimed at understanding protein functions and metabolic regulation, specific details on its direct interactions with other amino acids or its precise role within defined metabolic pathways are not extensively detailed in publicly accessible literature. chemimpex.com Its utility lies in being a foundational component for synthesizing more complex molecules that are then used in these investigations. chemimpex.com

Enzyme Activity Modulation and Inhibition Studies by this compound Derivatives

Research in biochemistry extends to using this compound as a precursor for creating derivatives designed to modulate or inhibit enzyme activity. chemimpex.com The core structure of the molecule, with its reactive amino and carboxylic acid functional groups, allows for chemical modifications. chemimpex.com These modifications can produce a library of derivative compounds.

These derivatives are then employed in studies to explore enzyme-substrate interactions. By systematically altering the structure of the parent compound, researchers can investigate how changes in chemical properties affect the binding and activity of enzymes, providing insights into metabolic regulation and potential therapeutic targets. chemimpex.com

Below is a table summarizing research areas where this compound serves as a foundational tool.

| Research Area | Application of this compound |

| Amino Acid Interactions | Used as a structural analog to study how amino acids interact within biological systems. |

| Metabolic Pathways | Serves as a tool to help understand protein functions and metabolic processes. chemimpex.com |

| Enzyme Activity | Acts as a parent compound for synthesizing derivatives used in enzyme modulation studies. chemimpex.com |

Role in Peptide Chemistry and Unnatural Amino Acid Derivative Synthesis

A significant application of this compound is in the field of peptide chemistry and the synthesis of unnatural amino acid derivatives. cymitquimica.comchemscene.com It is explicitly recognized for its suitability in solution-phase peptide synthesis, where it acts as a specialized building block. sigmaaldrich.comsigmaaldrich.com

Unnatural amino acids are amino acids that are not among the 20 common genetically coded amino acids. nih.gov Their incorporation into peptide chains allows for the creation of novel proteins and peptides with enhanced or new functions, such as increased stability or modified biological activity. nih.gov

This compound is valued in this context because its distinct aromatic structure can be integrated into peptide backbones to introduce specific conformational constraints or functionalities. chemscene.com The bromine and amino functional groups are key reactive sites that chemists can leverage to create more complex and unique unnatural amino acid derivatives. chemimpex.com This makes it a versatile reagent for researchers aiming to design novel therapeutic agents or advanced biomaterials. chemimpex.com

The table below outlines the key properties of this compound relevant to its application in chemical synthesis.

| Property | Value |

| CAS Number | 13091-43-5 sigmaaldrich.com |

| Molecular Formula | C₈H₈BrNO₂ sigmaaldrich.com |

| Molecular Weight | 230.06 g/mol sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

| Melting Point | 204-208 °C sigmaaldrich.com |

| Application | Peptide Synthesis sigmaaldrich.com |

Advanced Materials Science Applications Derived from 2 Amino 5 Bromo 3 Methylbenzoic Acid

Potential in Organic Electronics Research

The field of organic electronics leverages the tunable properties of carbon-based materials for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The utility of 2-Amino-5-bromo-3-methylbenzoic acid in this domain lies in its potential to be incorporated into conjugated polymers, which are the cornerstone of organic electronics. The amino and bromo groups on the aromatic ring can serve as reactive sites for polymerization reactions, enabling the creation of extended π-conjugated systems necessary for charge transport.

While direct research on polymers synthesized exclusively from this compound is not extensively documented in publicly available literature, the broader class of aminobenzoic acid derivatives has been investigated for the electrosynthesis of conducting polymers. For instance, studies on the electrochemical polymerization of aminobenzoic acids have shown that these monomers can form short-chain conducting polymers. scispace.comresearchgate.net The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group can influence the electronic properties of the resulting polymer. The addition of a bromine atom, as in the case of this compound, can further modify the electronic structure and potentially enhance properties like charge carrier mobility and stability.

The general approach involves the oxidative polymerization of the amino group to form a polyaniline-like backbone. The carboxylic acid and bromo substituents can then be used to fine-tune the polymer's solubility, morphology, and electronic energy levels. The potential for these materials to act as semiconductors is a key area of interest for researchers.

Table 1: Potential Roles of Functional Groups in Organic Electronics

| Functional Group | Potential Influence on Polymer Properties |

| Amino Group | Enables oxidative polymerization to form a conjugated backbone. |

| Carboxylic Acid Group | Can improve solubility and act as a self-doping agent. researchgate.net |

| Bromo Group | Can modify electronic properties and facilitate further functionalization. |

| Methyl Group | Can influence solubility and solid-state packing. |

Applications in Photonic Devices Development

Photonic devices, which generate, detect, and manipulate light, are another area where materials derived from this compound could find applications. The development of novel organic materials with specific photoluminescent properties is crucial for advancing technologies like OLEDs. researchgate.net While specific research on the use of this compound in photonic devices is limited, its structural motifs are relevant to the design of emissive materials.

Aromatic imides, which can be synthesized from aminobenzoic acid derivatives, are a class of materials that have attracted attention for their high photoluminescence quantum yields, excellent stability, and strong electron-withdrawing characteristics, making them suitable for use in OLEDs. nih.gov The core structure of this compound provides a scaffold that can be chemically modified to create novel emitters. For example, the amino group can be reacted with anhydrides to form imide structures, and the bromo group can be used as a handle for cross-coupling reactions to introduce other chromophoric units.

The development of blue-emitting materials for OLEDs is a particular challenge, and researchers are constantly exploring new molecular designs to achieve high efficiency and stability. researchgate.net The rigid aromatic structure of aminobenzoic acid derivatives can serve as a foundation for building blue emitters. nih.gov

Utilization in Polymer Science and Material Building Blocks

Beyond its potential in electronics and photonics, this compound is a versatile building block for a variety of high-performance polymers. radicigroup.com Aromatic polyamides, also known as aramids, are a class of polymers renowned for their exceptional thermal stability and mechanical strength. These polymers are synthesized from aromatic diamines and aromatic diacid chlorides. While this compound is an amino acid, it can be chemically modified to be used as a monomer in the synthesis of polyamides. For example, it can be dimerized or reacted with other monomers to create novel polyamide structures.

The presence of the bromine atom offers a route to further functionalize the polymer after its formation, allowing for the introduction of other chemical groups to tailor the polymer's properties for specific applications. The rigid aromatic backbone imparted by the benzoic acid moiety contributes to the high thermal stability of the resulting polymers.

Aminobenzoic acid derivatives are recognized as important building blocks in both materials science and pharmaceutical development due to their structural versatility. nih.govresearchgate.netnih.gov They can be used to create polymers with unique secondary structures and improved properties. The ability to undergo substitutions at both the amino and carboxyl groups allows for the creation of a wide range of novel molecules. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies of 2 Amino 5 Bromo 3 Methylbenzoic Acid

Quantum Chemical Investigations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the properties of 2-Amino-5-bromo-3-methylbenzoic acid at the atomic level. These studies provide a foundational understanding of the molecule's geometry, vibrational modes, electronic orbitals, and optical properties. While specific computational studies on this compound are not extensively available in the current literature, the following sections will illustrate the expected findings based on theoretical investigations of the closely related compound, 2-amino-5-bromobenzoic acid. This analogue serves as a proficient model to demonstrate the application and insights gained from such computational methods.

Molecular Geometry Optimization and Vibrational Frequency Analysis

The initial step in most quantum chemical studies is the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy on the potential energy surface. For a molecule like this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between its constituent atoms. DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are employed for this purpose.

The optimized geometry provides a static picture of the molecule. To understand its dynamic behavior, vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The analysis not only helps in the assignment of experimental spectral bands but also confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

Below is a table of selected optimized geometrical parameters for the analogous molecule, 2-amino-5-bromobenzoic acid, which would be expected to have similar values for this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.895 |

| Bond Length (Å) | C-N | 1.375 |

| Bond Length (Å) | C=O | 1.215 |

| Bond Length (Å) | C-O | 1.350 |

| Bond Angle (°) | C-C-Br | 120.5 |

| Bond Angle (°) | C-C-N | 122.0 |

| Bond Angle (°) | O=C-O | 123.0 |

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Calculations

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

The energies of the HOMO and LUMO, and consequently the energy gap, are calculated using the same DFT methods as for geometry optimization. These values are indicative of the molecule's ability to participate in charge transfer interactions.

The following table presents the calculated HOMO and LUMO energies and the energy gap for 2-amino-5-bromobenzoic acid, which provide an estimation for the electronic properties of this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.55 |

| Energy Gap (ΔE) | 4.70 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. NBO analysis can quantify the stabilization energy associated with intramolecular charge transfer from a filled donor orbital to an empty acceptor orbital. These interactions are key to understanding the molecule's stability and the nature of its chemical bonds.

First Order Hyperpolarizability and Nonlinear Optical (NLO) Properties Assessment

The study of nonlinear optical (NLO) properties of molecules is a burgeoning field due to their potential applications in optoelectronics, such as in optical switching and frequency conversion. The first-order hyperpolarizability (β) is a measure of a molecule's NLO response. Molecules with large β values are promising candidates for NLO materials.

Computational methods can reliably predict the first-order hyperpolarizability. For molecules with donor-acceptor groups connected by a π-conjugated system, the intramolecular charge transfer can lead to a large β value. In this compound, the amino group acts as an electron donor and the carboxylic acid group can act as an electron acceptor, which may result in significant NLO properties.

The calculated first-order hyperpolarizability for the related 2-amino-5-bromobenzoic acid is presented below.

| Component | Value (x 10-30 esu) |

|---|---|

| βx | -1.23 |

| βy | 0.56 |

| βz | -0.12 |

| βtotal | 1.85 |

Molecular Docking and Dynamics Simulations of this compound and its Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or a nucleic acid. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-target complex over time. MD simulations provide a detailed picture of the dynamic behavior of the complex, including conformational changes and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. These simulations are crucial for validating the docking results and for gaining a deeper understanding of the binding mechanism at an atomic level. While no specific molecular docking or dynamics studies have been published for this compound, this compound's structural features, including hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl oxygen), suggest its potential to interact with various biological targets.

Prediction of Reactivity Profiles and Reaction Mechanisms

Computational chemistry is also a valuable tool for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms. The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and the distribution of electrostatic potential, can be used to identify the most likely sites for electrophilic and nucleophilic attack.

For this compound, the amino group is expected to be a primary site for electrophilic attack, while the carboxylic acid group can undergo reactions typical of this functional group. The bromine atom can also participate in various substitution reactions. Theoretical calculations can be used to model the transition states of potential reactions, providing insights into the reaction kinetics and thermodynamics. This allows for the prediction of the most favorable reaction pathways and the identification of potential products, guiding synthetic efforts and the understanding of the molecule's chemical behavior.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Amino-5-bromo-3-methylbenzoic acid. Each technique provides unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide definitive evidence for its structure. Although specific experimental data for this exact compound is not widely published, predicted spectral data and data from analogous compounds can provide significant insights. For instance, in a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, characteristic peaks in ¹H NMR are observed for the methyl group (CH₃), the amine group (NH₂), the aromatic protons (ArH), and the carboxylic acid proton (OH). google.com

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine, carboxylic acid, and substituted benzene (B151609) ring moieties. Experimental FT-IR data confirms the identity of the compound, and it is a standard quality control method. thermofisher.comthermofisher.com The analysis of a similar compound, 2-amino-5-bromobenzoic acid, reveals specific vibrational frequencies for the O-H, N-H, and C=O stretching of the carboxylic acid and amino groups, as well as vibrations associated with the benzene ring. ijtsrd.com

Mass Spectrometry (MS) Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight and can provide information about the structure of a compound through fragmentation patterns. For a related isomer, 2-Amino-3-bromo-5-methylbenzoic acid, GC-MS analysis shows a top peak at an m/z of 211 and a second highest at 213, which is characteristic of the isotopic pattern of bromine. nih.gov

Table 1: Key Spectroscopic Data for the Characterization of Substituted Benzoic Acids

| Technique | Observed Feature | Expected Chemical Shift/Frequency/m-z | Structural Interpretation |

|---|---|---|---|

| ¹H NMR | Singlet | ~2.1 ppm | Methyl group (CH₃) protons |

| ¹H NMR | Broad Singlet | ~5.9 ppm | Amine group (NH₂) protons |

| ¹H NMR | Multiplets | ~7.2-7.8 ppm | Aromatic (ArH) protons |

| ¹H NMR | Broad Singlet | ~11.5 ppm | Carboxylic acid (OH) proton |

| IR Spectroscopy | Broad Band | ~2500-3300 cm⁻¹ | O-H stretch of carboxylic acid |

| IR Spectroscopy | Sharp Bands | ~3300-3500 cm⁻¹ | N-H stretch of amine group |

| IR Spectroscopy | Strong Band | ~1650-1700 cm⁻¹ | C=O stretch of carboxylic acid |

| Mass Spectrometry | Molecular Ion Peak | ~230 & 232 m/z | Presence of Bromine Isotope |

Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for assessing the purity of this compound. Assays using HPLC confirm a purity of ≥98.0%. thermofisher.comthermofisher.com The technique is well-suited for the analysis of substituted benzoic acids. helixchrom.com For related compounds, reversed-phase HPLC methods have been developed using columns such as a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. google.com

Gas Chromatography (GC) Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be used for the analysis of this compound, provided the compound is sufficiently volatile or can be derivatized to increase its volatility. GC-MS data is available for the isomer 2-Amino-3-bromo-5-methylbenzoic acid. nih.gov

Table 2: Chromatographic Conditions for the Analysis of Related Benzoic Acid Derivatives

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Methanol/Water mixture | UV (e.g., 265 nm) | Purity assessment of product |

| GC-MS | Standard non-polar or medium-polarity column | Helium | Mass Spectrometry | Identification and quantification |

X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Interactions

Emerging Analytical Methodologies for the Characterization of this compound and its Analogues

The field of analytical chemistry is continually evolving, with new methods being developed for the characterization of complex molecules.

Capillary Electrophoresis (CE) Capillary electrophoresis is a high-resolution separation technique that can be used to analyze substituted benzoic acids. acs.org This method separates molecules based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule. CE could be employed to assess the purity of this compound and to study its ionization behavior.

Computational and Spectroscopic Combined Approaches There is a growing trend towards combining experimental spectroscopic data with computational methods, such as Density Functional Theory (DFT), to gain a more detailed understanding of molecular structure and properties. ucl.ac.ukscienceopen.com For instance, DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. ijtsrd.com This integrated approach can provide valuable insights into the conformational preferences and electronic structure of this compound.

Regulatory and Ethical Considerations in 2 Amino 5 Bromo 3 Methylbenzoic Acid Research

Research Use Only Designations and Implications for Academic and Industrial Laboratories

Chemical compounds intended for laboratory research are often designated as "For Research Use Only" (RUO). This classification carries significant implications for their use in both academic and industrial settings. 2-Amino-5-bromo-3-methylbenzoic acid is frequently supplied with this designation. bldpharm.comchemscene.com

The RUO label indicates that the manufacturer intends the product solely for research purposes, not for manufacturing, product testing, or any form of diagnostic or therapeutic use in humans without further validation. thermofisher.com These products are not manufactured under Good Manufacturing Practices (GMP), which are the stringent quality control standards required for substances intended for clinical or pharmaceutical applications. thermofisher.com The primary purpose of GMP is to ensure the safety and efficacy of a product for its intended use. thermofisher.com

For academic laboratories, the RUO designation means the compound can be used for fundamental research to understand biological and chemical processes. apacmed.org Industrial laboratories also utilize RUO products in the discovery and development phases of new products. apacmed.org However, if a laboratory, whether academic or industrial, intends to use an RUO-labeled compound like this compound in a manner that constitutes a medical application, such as in the development of a diagnostic test, significant additional validation is required to ensure its suitability and effectiveness for that purpose. thermofisher.comnih.gov

The use of RUO products in non-research applications, such as in-house diagnostic tests (also known as Laboratory Developed Tests or LDTs), is a complex regulatory area. apacmed.orgcanada.ca Regulatory bodies emphasize that the intended use of a product determines its regulatory status, not just the label. johner-institute.com Therefore, using an RUO-labeled product for clinical diagnostic purposes could be considered an "off-label" use, which may have legal and patient safety consequences. apacmed.org

Key Implications of RUO Designation:

| Aspect | Implication for Laboratories |

| Permitted Use | Strictly for non-clinical research and development purposes. apacmed.org |

| Regulatory Compliance | Not subject to the same stringent regulations as in vitro diagnostic (IVD) or therapeutic products. johner-institute.comfda.gov |

| Quality Standards | Not typically produced under GMP, affecting traceability and quality assurance. thermofisher.com |

| Transition to Clinical Use | Requires extensive validation and compliance with relevant medical device or drug regulations. thermofisher.com |

| Legal and Safety Risks | Off-label use for diagnostic or therapeutic purposes can pose risks to patients and lead to regulatory scrutiny. apacmed.org |

Safety and Handling Protocols in Laboratory Settings for Aromatic Aminobenzoic Acids

The safe handling of aromatic aminobenzoic acids, including this compound, is paramount in a laboratory setting to mitigate potential hazards. While specific data for this exact compound may be limited, general safety protocols for this class of chemicals provide a strong framework for safe laboratory practices. These protocols are derived from Safety Data Sheets (SDS) of structurally similar compounds like 4-Aminobenzoic acid and 3-Aminobenzoic acid.

Standard laboratory safety practices include conducting all work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust or vapors. coleparmer.comcarlroth.commlrip.ac.in It is crucial to avoid direct contact with the skin and eyes. oxfordlabfinechem.comgeneseo.edu

Engineering Controls and Personal Protective Equipment (PPE):

Effective engineering controls are the first line of defense. This includes the use of process enclosures and local exhaust ventilation to control airborne contaminants. coleparmer.comoxfordlabfinechem.com When handling these compounds, appropriate PPE is mandatory.

| Type of Protection | Specific Recommendations |

| Eye/Face Protection | Tightly fitting safety goggles or glasses with side protection. coleparmer.comwestliberty.educarlroth.com |

| Skin Protection | A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly. geneseo.edusigmaaldrich.com |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if dust is generated. coleparmer.comwestliberty.edufishersci.com |

| Body Protection | Long-sleeved clothing and closed-toe shoes are essential to prevent skin exposure. mlrip.ac.inwestliberty.edu |

Handling and Storage Procedures:

Proper handling and storage are critical to maintaining the stability of the compound and ensuring laboratory safety.

Handling: Avoid the formation of dust and aerosols. carlroth.comgeneseo.edu Wash hands thoroughly after handling and before breaks. geneseo.edu Contaminated clothing should be removed and washed before reuse. coleparmer.com

Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. coleparmer.comoxfordlabfinechem.comfishersci.com

Accidental Release Measures:

In case of a spill, personnel should wear appropriate PPE. Small spills can be swept up with tools to avoid creating dust and placed in a suitable container for disposal. oxfordlabfinechem.comgeneseo.edu The area should then be cleaned. For larger spills, the area should be evacuated, and appropriate containment and cleanup procedures should be followed according to local regulations. oxfordlabfinechem.com

Intellectual Property and Patent Landscape for this compound and its Synthetic Derivatives

The intellectual property and patent landscape for a specific chemical compound provides insight into its commercial and research applications. For this compound, the patent activity primarily revolves around its use as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical or agricultural applications.

A search of patent databases reveals that this compound and its derivatives are cited in various patents. nih.gov These patents often cover:

Novel synthetic methods: Patents may claim new and inventive processes for preparing this compound or its derivatives. For example, a patent might detail a more efficient, higher-yielding, or more environmentally friendly synthetic route. google.compatsnap.com

New chemical entities: The compound can serve as a building block for creating novel molecules. Patents in this area would protect the final, more complex compounds that incorporate the this compound scaffold. These new entities might be designed as active pharmaceutical ingredients (APIs) or as agrochemicals. googleapis.comgoogleapis.com

Specific applications: Patents may claim the use of derivatives of this compound for a particular purpose, such as in the treatment of a specific disease or as an insecticide. googleapis.com

For instance, patents exist for processes to produce related compounds, such as the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide from methyl 2-amino-5-bromo-3-methylbenzoate, indicating the utility of this chemical class as intermediates. google.com The existence of such patents suggests that there is commercial interest in the derivatives of this compound.

The patent landscape indicates that while this compound itself may not be the final active product, its role as a key intermediate makes it a valuable compound in the development of new proprietary molecules. Researchers and companies working with this compound or its derivatives must navigate this patent landscape to avoid infringement and to protect their own innovations.

Conclusion and Future Research Perspectives

Summary of Key Research Advancements Related to 2-Amino-5-bromo-3-methylbenzoic acid

Research surrounding this compound has primarily focused on its utility as a crucial intermediate in the synthesis of novel compounds with potential therapeutic applications and advanced material properties. The presence of multiple functional groups—an amino group, a bromine atom, a carboxylic acid, and a methyl group—on the aromatic ring allows for diverse chemical modifications, making it a valuable starting material for creating extensive compound libraries.

In the pharmaceutical sector, this compound is a key precursor for developing derivatives aimed at treating inflammatory diseases and various cancers. chemimpex.com The general class of anthranilic acid analogs is recognized for its pharmacological potential, serving as a pharmacophore in the rational design of new drugs. chemimpex.com Derivatives have been investigated for a range of biological activities, including antimicrobial and antiviral properties. chemimpex.com Specifically, halogenated anthranilic acids have been identified as a novel chemical platform for androgen receptor antagonists, which are crucial in the treatment of prostate cancer. nih.gov Furthermore, such halogenated analogs are known to interfere with bacterial signaling pathways, suggesting a potential route to new anti-infective agents. researchgate.net

In the field of materials science, there is growing interest in using anthranilic acid derivatives for the development of organic electronics and photonic devices. chemimpex.com Polymers and copolymers of anthranilic acid have been employed to create matrices for incorporating nanoparticles and for the sequestration of metal ions in water treatment. mdpi.com The functional groups on this compound make it a candidate for designing specialized polymers and organic materials with tailored electronic or optical properties.

Below is a table summarizing the key research areas and the potential applications of derivatives synthesized from this compound.

| Research Area | Derivative Class/Target | Potential Application | Key Findings/Rationale |

| Medicinal Chemistry | Novel Heterocycles | Anticancer Agents | The anthranilic acid scaffold is a core component of molecules designed to inhibit cancer cell proliferation. mdpi.com |

| Substituted Anilides | Anti-inflammatory Drugs | Derivatives of anthranilic acid are known to possess anti-inflammatory properties, offering alternatives to existing medications. mdpi.com | |

| Halogenated Analogs | Androgen Receptor Antagonists | Halogen substitution on the anthranilic acid core can lead to potent antagonists for hormone-dependent cancers like prostate cancer. nih.gov | |

| Modified Anthranilates | Antibacterial Agents | Halogenated derivatives can disrupt bacterial communication pathways, representing a novel anti-virulence strategy. researchgate.net | |

| Materials Science | Functional Polymers | Organic Electronics | The compound's structure is suitable for creating polymers with specific electronic properties for use in devices. chemimpex.com |

| Metal-Chelating Polymers | Environmental Remediation | Polyanthranilic acids can be used as a framework for capturing heavy metal ions from water. mdpi.com |

This table is representative of the potential applications of derivatives of this compound based on research into the broader class of substituted anthranilic acids.

Unaddressed Challenges and Gaps in Current Research

Despite its potential, the research landscape for this compound is not without its challenges and gaps. A primary issue is the lack of extensive studies focusing specifically on this compound's derivatives. Much of the current understanding is extrapolated from research on the broader class of anthranilic acids.

Key challenges include:

Regioselectivity in Synthesis: The presence of multiple reactive sites on the molecule can lead to challenges in achieving regioselective functionalization. Developing synthetic protocols that allow for the precise modification of one functional group without affecting the others is a significant hurdle that needs to be addressed to efficiently produce target derivatives.

Limited Publicly Available Biological Data: There is a scarcity of published studies detailing the specific biological activities of compounds synthesized directly from this compound. While its potential as a precursor for anticancer and anti-inflammatory agents is often cited by chemical suppliers, detailed structure-activity relationship (SAR) studies are not readily available in the public domain. This gap hinders the rational design of more potent and selective therapeutic agents.

Exploration of Material Science Applications: The potential of this compound in materials science, particularly in organic electronics and photonics, remains largely theoretical. There is a need for dedicated research to synthesize and characterize materials derived from this compound to validate their purported applications.

Understanding of Metabolic Fate and Toxicity: For any pharmaceutical application, a thorough understanding of the metabolic pathways and toxicological profile of the parent compound and its derivatives is essential. This information is currently lacking, which is a significant barrier to its progression in drug development pipelines.

Projected Future Trends and Interdisciplinary Opportunities in Chemistry and Beyond

The future of research on this compound is poised for growth, with several promising trends and interdisciplinary opportunities on the horizon.

High-Throughput Synthesis and Screening: The use of combinatorial chemistry and high-throughput screening techniques could rapidly expand the library of derivatives synthesized from this starting material. This would enable a more comprehensive evaluation of their biological activities and the identification of lead compounds for various therapeutic targets.

Development of Novel Kinase Inhibitors: The anthranilic acid scaffold is a known component in the design of kinase inhibitors, which are a critical class of anticancer drugs. Future research could focus on using this compound to design and synthesize novel inhibitors targeting specific kinases involved in cancer progression.

Advanced Materials for Optoelectronics: There is a significant opportunity for collaboration between organic chemists and materials scientists to explore the synthesis of novel organic semiconductors or light-emitting materials from this compound. Its specific substitution pattern could lead to materials with unique photophysical properties suitable for applications in devices like OLEDs.

Computational Chemistry and Drug Design: The use of in silico modeling and computational chemistry can help predict the biological activity and potential toxicity of derivatives of this compound. This can guide synthetic efforts, saving time and resources, and help in understanding the mechanism of action of the most promising compounds at a molecular level.

"Green" Chemistry Approaches: Future synthetic work will likely focus on developing more environmentally friendly and efficient methods for the synthesis and functionalization of this compound. This aligns with the broader trend in the chemical industry towards sustainable practices.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-bromo-3-methylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzoic acid derivative. For example, starting with 3-methylanthranilic acid, bromination at the 5-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperature (0–5°C). Yield optimization requires monitoring reaction kinetics via TLC or HPLC, adjusting stoichiometry (1.1–1.3 equiv Br₂), and quenching excess bromine with sodium thiosulfate. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions through coupling patterns (e.g., deshielded aromatic protons near Br and CH₃ groups). The amino group (–NH₂) may appear as a broad singlet at ~5.5 ppm in DMSO-d₆ .

- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹ C=O stretch) and amino groups (3300–3500 cm⁻¹ N–H stretches).

- Mass Spectrometry : ESI-MS or EI-MS can validate molecular weight (e.g., [M+H]+ at m/z 244.99 for C₈H₇BrNO₂) .

Q. How can researchers mitigate impurities during synthesis, such as di-brominated byproducts or positional isomers?

- Methodological Answer : Use regioselective directing groups (e.g., –NH₂) to favor bromination at the 5-position. Monitor reaction progress with LC-MS to detect early-stage byproducts. Post-synthesis, employ gradient elution in HPLC (C18 column, 0.1% TFA in acetonitrile/water) to separate isomers. Comparative melting point analysis (literature mp: 160–164°C for analogous brominated benzoic acids) can confirm purity .

Advanced Research Questions

Q. How does the electronic interplay between bromine and methyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine meta to the methyl group creates a polarized aromatic ring, enhancing susceptibility to Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions and predict reactive sites. Experimental validation involves reacting the compound with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃, followed by ¹H NMR to track coupling efficiency .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-Response Studies : Use IC₅₀/EC₅₀ assays to establish activity thresholds and rule out false positives from assay interference (e.g., Br-mediated aggregation).

- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents (e.g., 5-Cl vs. 5-Br) to isolate electronic vs. steric effects.

- Molecular Dynamics Simulations : Model binding interactions with target proteins (e.g., kinases) to explain divergent activity trends .

Q. How can computational tools predict the compound’s behavior in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Employ Gaussian or ORCA software to calculate Frontier Molecular Orbitals (FMOs). The LUMO energy of the aromatic ring dictates NAS feasibility. For example, a LUMO energy < –1.5 eV (indicating strong electrophilicity) predicts reactivity with amines or thiols. Experimental validation involves reacting the compound with morpholine in DMF at 80°C and analyzing products via ¹⁹F NMR (if fluorinated nucleophiles are used) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。